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  • Product: 2-Phenylpropionic Acid Ethyl Ester-d3

Core Science & Biosynthesis

Foundational

Technical Guide: Isotopic Purity Specifications for Ethyl Hydratropate-d3

Executive Summary Ethyl hydratropate-d3 (Ethyl 2-phenylpropionate-d3) is the stable isotope-labeled analog of the fragrance ingredient and pharmaceutical intermediate Ethyl hydratropate. In quantitative mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl hydratropate-d3 (Ethyl 2-phenylpropionate-d3) is the stable isotope-labeled analog of the fragrance ingredient and pharmaceutical intermediate Ethyl hydratropate. In quantitative mass spectrometry (LC-MS/MS or GC-MS), it serves as a critical Internal Standard (IS) .[1] Its primary function is to normalize variations in sample extraction, ionization efficiency (matrix effects), and injection volume.

However, the reliability of this normalization is strictly dependent on Isotopic Purity . A common misconception is that "Chemical Purity" (>99%) equates to "Isotopic Suitability." It does not. An internal standard with high chemical purity but poor isotopic enrichment (high presence of unlabeled d0 isotopologues) will bias quantitation limits and compromise data integrity.

This guide defines the rigorous specifications required for Ethyl hydratropate-d3 to function as a valid reference material in regulated environments (GLP/GMP).

Part 1: Molecular Architecture & Isotopic Design

To establish specifications, we must first define the analyte. Ethyl hydratropate is an ester formed from hydratropic acid and ethanol. The "d3" designation indicates the replacement of three hydrogen atoms (


) with deuterium (

or D).
Structural Specifications
  • Chemical Name: Ethyl 2-phenylpropionate-d3[2][3][4]

  • Synonyms: Ethyl hydratropate-d3; Hydrotropic acid ethyl ester-d3

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~181.25 g/mol (vs. ~178.23 g/mol for native)

  • Mass Shift: +3.018 Da

The Criticality of the Mass Shift

The +3 Da shift is the minimum recommended separation for small molecules to avoid spectral overlap with the natural isotopic envelope of the analyte (specifically the


 and 

contributions).
  • Native Analyte (M+0): Monoisotopic peak at

    
     ~178.
    
  • Native Isotopes: Natural

    
     abundance creates a signal at 
    
    
    
    179 (M+1) and 180 (M+2).
  • Internal Standard (M+3): The d3-labeled standard appears at

    
     ~181.
    

Design Logic: If we used a d1 or d2 label, the internal standard signal would be buried under the natural isotopes of the analyte, making accurate integration impossible.

Part 2: The Science of Isotopic Purity (The "Why")

The core specification for any SIL-IS is Isotopologue Distribution . This measures the ratio of molecules containing 0, 1, 2, or 3 deuterium atoms.

The "Cross-Talk" Phenomenon

In Isotope Dilution Mass Spectrometry (IDMS), error arises from two directions of interference (Cross-Talk):

  • Analyte

    
     IS Interference:  High concentrations of native analyte contribute signal to the IS channel (due to natural isotopes). This is unavoidable but manageable.
    
  • IS

    
     Analyte Interference (The "d0" Problem):  The internal standard contains unlabelled (d0) impurities that show up in the analyte channel. This is critical. 
    

If your Ethyl hydratropate-d3 standard contains 1% unlabeled (d0) material, and you add it at a concentration of 100 ng/mL, you are inadvertently adding 1 ng/mL of "fake" analyte to every sample. This artificially raises the baseline, destroying your Lower Limit of Quantification (LLOQ).

Visualization: The Impact of Isotopic Impurity

IsotopicInterference cluster_0 Impure Standard (Low Enrichment) cluster_1 Consequence IS_Impure Ethyl Hydratropate-d3 (Contains 2% d0) Analyte_Signal Native Analyte Channel (m/z 178) IS_Impure->Analyte_Signal d0 Contribution (Cross-Talk) False_Pos False Positive / High Background Analyte_Signal->False_Pos LLOQ_Fail LLOQ Sensitivity Loss False_Pos->LLOQ_Fail

Caption: Diagram illustrating how isotopic impurity (presence of d0) in the internal standard directly contaminates the analyte measurement channel, degrading sensitivity.

Part 3: Recommended Specifications (The "Gold Standard")

To ensure data integrity in pharmaceutical or toxicological applications, the following specifications are recommended for Ethyl hydratropate-d3.

Specification Table
ParameterSpecificationScientific Rationale
Chemical Purity

(by GC or HPLC)
Ensures accurate weighing of the mass. Impurities could be other esters that compete for ionization.
Isotopic Enrichment

atom % D
The average deuterium content per labeled position.
Isotopologue Distribution d0 (Unlabeled) < 0.5% CRITICAL: Minimizes interference with the native analyte.[5]
Identity Proton NMR (

H-NMR)
Confirms structure and absence of proton signals at labeled sites.
Appearance Colorless to pale yellow liquidVisual check for oxidation or degradation.
Solubility Soluble in Methanol, AcetonitrileCompatible with standard LC-MS mobile phases.

Part 4: Validation Protocols

Trust but verify. Do not rely solely on the Certificate of Analysis (CoA). Perform these checks upon receipt of a new lot.

Protocol A: The "Zero-Blank" Check (Self-Validating System)

This is the most practical test for a working scientist. It determines if the IS is pure enough for your specific assay's sensitivity requirements.

Objective: Quantify the interference of the IS on the Analyte channel.

  • Preparation: Prepare a "Zero Sample" containing only the Internal Standard at the working concentration (e.g., 100 ng/mL in matrix or solvent). Do not add native analyte.

  • Acquisition: Inject the sample into the LC-MS/MS system monitoring both the Analyte transition (e.g., 178

    
     X) and the IS transition (e.g., 181 
    
    
    
    Y).
  • Calculation:

    
    
    
  • Acceptance Criteria:

    • FDA/ICH M10 Guideline: The interference from the IS should be

      
        of the analyte response at the LLOQ.
      
Protocol B: Isotopic Enrichment via H-NMR

Objective: Confirm the absence of hydrogen at the labeled positions.

  • Solvent: Dissolve ~5 mg of Ethyl hydratropate-d3 in

    
    .
    
  • Acquisition: Acquire a standard proton spectrum (e.g., 400 MHz or higher).

  • Analysis:

    • Identify the signals for the ethyl group (

      
      ) and the methine/methyl protons of the propionate backbone.
      
    • Verification: If the label is on the ethyl group, the quartet at ~4.1 ppm (

      
      ) and triplet at ~1.2 ppm (
      
      
      
      ) should be silent or significantly integrated down relative to the aromatic ring protons (which remain 5H).
    • Calculation: Compare the integration of the residual peak at the labeled site to the integration of a non-labeled site (e.g., aromatic protons).

QC Workflow Diagram

QC_Workflow Start Receive Ethyl Hydratropate-d3 ChemPurity Check Chemical Purity (GC-MS / HPLC) Start->ChemPurity IsoPurity Check Isotopic Purity (HRMS Direct Infusion) ChemPurity->IsoPurity Decision d0 < 0.5%? IsoPurity->Decision Pass Release for Assay Use Decision->Pass Yes Fail Reject / Repurify Decision->Fail No Validation Run Zero-Blank Check (LC-MS/MS) Pass->Validation

Caption: Step-by-step Quality Control workflow for validating incoming isotopic standards before use in regulated studies.

Part 5: Handling & Stability

Even the purest standard can degrade if mishandled.

  • Deuterium Exchange: Deuterium on carbon backbones (C-D bonds) is generally stable. However, avoid highly acidic or basic conditions for prolonged periods, which could catalyze ester hydrolysis or enolization-based exchange (though less likely for the ethyl group).

  • Storage: Store neat material at -20°C. Protect from moisture (esters can hydrolyze to Hydratropic acid-d3 + Ethanol).

  • Solution Stability: Once dissolved in methanol or acetonitrile, store at -20°C. Discard if the "Zero-Blank" interference increases over time (indicating degradation to a form that mimics the analyte).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Internal Standards). [Link]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. (Discusses IS interference limits). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Authoritative review on IDMS principles). [Link]

  • National Institute of Standards and Technology (NIST). Isotope Dilution Mass Spectrometry (IDMS). (General principles of primary measurement standards). [Link]

Sources

Exploratory

Isotopic Substitution in Ester Scaffolds: A Technical Analysis of Ethyl 2-phenylpropionate-d3 vs. Native Forms

Executive Summary This technical guide analyzes the structural, physicochemical, and functional divergences between Ethyl 2-phenylpropionate (CAS: 2510-99-8) and its deuterated isotopologue, Ethyl 2-phenylpropionate-d3 ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional divergences between Ethyl 2-phenylpropionate (CAS: 2510-99-8) and its deuterated isotopologue, Ethyl 2-phenylpropionate-d3 . While chemically identical in terms of connectivity, the substitution of protium (


H) with deuterium (

H) introduces mass shifts and vibrational energy changes that are critical for two primary applications in drug development: Quantitative Bioanalysis (LC-MS/MS) and Metabolic Stability Profiling (Kinetic Isotope Effects) .

Part 1: Structural & Physicochemical Divergence

The Isotopic Substitution

Ethyl 2-phenylpropionate consists of a phenyl ring, a propionate backbone, and an ethyl ester moiety. The "-d3" designation typically refers to the substitution of three hydrogen atoms with deuterium.

  • Common Labeling Sites:

    • 
      -Methyl Group:  Substitution at the methyl group attached to the chiral center (
      
      
      
      ). This is strategic for metabolic studies as it safeguards the benzylic position.
    • Ethyl Terminus: Substitution at the terminal methyl of the ester group (

      
      ). This is common for generating stable Internal Standards (IS) where metabolic stability of the label is less critical than mass differentiation.
      
Vibrational Energy and Bond Strength

The primary physicochemical difference stems from the Zero-Point Energy (ZPE) difference between C-H and C-D bonds.[1]

  • Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond due to the higher reduced mass of the C-D oscillator.

    • 
       (lower for C-D).
      
    • Consequence: Breaking a C-D bond requires more activation energy.[1] This is the fundamental basis of the Kinetic Isotope Effect (KIE) .

Chromatographic Behavior (The "Deuterium Shift")

While often assumed to co-elute perfectly, deuterated analogs can exhibit slight retention time (RT) shifts in Reverse Phase Chromatography (RPC).

  • Mechanism: C-D bonds are slightly less lipophilic (smaller molar volume) than C-H bonds.

  • Observation: Ethyl 2-phenylpropionate-d3 may elute slightly earlier than the native form.

  • Impact: In high-resolution LC-MS, this separation can be problematic if the IS elutes outside the ion-suppression zone of the analyte.

Table 1: Comparative Physicochemical Profile

FeatureNative Ethyl 2-phenylpropionateEthyl 2-phenylpropionate-d3Impact
Formula


+3.018 Da Mass Shift
Monoisotopic Mass 178.0994 Da181.1182 DaResolvable by MS
Lipophilicity (LogP) ~2.4 - 2.6~2.38 - 2.58 (Slightly Lower)Minor RT Shift
Bond Energy (C-L) ~98 kcal/mol (C-H)~100 kcal/mol (C-D)Metabolic Resistance

Part 2: Analytical Utility (LC-MS/MS Internal Standard)[2][3]

The most prevalent use of Ethyl 2-phenylpropionate-d3 is as a Stable Isotope Labeled (SIL) Internal Standard .

Correcting for Matrix Effects

In LC-MS/MS analysis of biological matrices (plasma, microsomes), co-eluting phospholipids can cause Ion Suppression or Enhancement .

  • The Problem: An external calibration curve cannot account for matrix effects that vary between patient samples.

  • The Solution: The d3-analog is spiked into every sample. Since it is chemically nearly identical, it experiences the same extraction recovery and same ionization efficiency as the analyte.

  • Quantification: The ratio of

    
     is used, canceling out matrix variability.
    
Cross-Talk and Isotopic Purity

For the d3 analog to be effective, it must not contribute signal to the analyte channel (M+0).

  • Requirement: Isotopic purity must be

    
    .
    
  • Risk: If the d3 reagent contains 1% d0 (native), the calibration curve intercept will be elevated, ruining Lower Limit of Quantitation (LLOQ) sensitivity.

Experimental Workflow: LC-MS/MS Validation

The following diagram illustrates the critical pathway for using the d3-form to validate a bioanalytical method.

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) Spike Spike IS (Ethyl 2-phenylpropionate-d3) Sample->Spike  Add Fixed Conc. Extract Protein Precipitation (ACN/MeOH) Spike->Extract LC LC Separation (C18 Column) Extract->LC Ionization ESI Source (Ion Suppression Zone) LC->Ionization  Co-elution MS MS/MS Detection (MRM Mode) Ionization->MS  d0 (179) & d3 (182) Data Ratio Calculation (Analyte/IS) Ionization->Data Matrix Effect Cancels Out MS->Data  Normalize

Figure 1: Workflow for utilizing Ethyl 2-phenylpropionate-d3 to normalize matrix effects in quantitative bioanalysis.

Part 3: Metabolic Stability & Kinetic Isotope Effect (KIE)

If the deuteration is placed at a metabolically active site, the d3-form serves as a probe for reaction mechanisms.[2]

Metabolic Pathways

Ethyl 2-phenylpropionate undergoes two main clearances:

  • Hydrolysis (Major): Carboxylesterases cleave the ester to 2-phenylpropionic acid and ethanol.

    • Effect of d3: If d3 is on the ethyl group, hydrolysis yields Ethanol-d3. The rate is largely unaffected (Secondary KIE).

  • Hydroxylation (Minor): CYP450 oxidation of the phenyl ring or benzylic carbon.

    • Effect of d3: If d3 is on the

      
      -methyl or phenyl ring, the C-D bond breakage is the rate-determining step (RDS).
      
The Deuterium Switch (Metabolic Shunting)

If the


-methyl group is deuterated (

), the primary KIE (

) can significantly slow down metabolism at that specific site. This is used in drug design (e.g., deuterated drugs) to extend half-life (

).
  • Observation: If

    
     (intrinsic clearance) of the d3-form is significantly lower than the native form, it confirms that C-H bond cleavage at that position is rate-limiting.
    

Metabolic_Path Parent Ethyl 2-phenylpropionate Esterase Carboxylesterases (Hydrolysis) Parent->Esterase  Fast CYP CYP450 (Oxidation) Parent->CYP  Slow Acid 2-Phenylpropionic Acid + Ethanol Esterase->Acid Hydroxy Hydroxylated Metabolites CYP->Hydroxy KIE_Block Deuterium Blockade (If d3 at site) KIE_Block->CYP  Reduces Rate (KIE > 2)

Figure 2: Metabolic divergence. Deuteration can inhibit CYP-mediated pathways via KIE, while ester hydrolysis remains largely unaffected.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification (Using d3 as IS)

Objective: Accurate quantification of Ethyl 2-phenylpropionate in rat plasma.

  • Stock Preparation:

    • Dissolve Native standard in DMSO (1 mg/mL).

    • Dissolve d3-IS in DMSO (1 mg/mL).

  • Working Solution:

    • Prepare IS Working Solution at 500 ng/mL in Acetonitrile (ACN).

  • Sample Processing:

    • Aliquot 50

      
      L of plasma into a 96-well plate.
      
    • Add 150

      
      L of IS Working Solution  (precipitates proteins and adds IS simultaneously).
      
    • Vortex (5 min) and Centrifuge (4000g, 10 min).

  • LC-MS Parameters:

    • Column: C18 (2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 min.

    • Transitions (MRM):

      • Native:

        
         (Loss of ethyl formate).
        
      • d3-IS:

        
         (Mass shift +3).
        
  • Validation Criteria:

    • The IS peak area variation across the run should be

      
       RSD.
      
Protocol B: Determination of Intrinsic Clearance (KIE Study)

Objective: Determine if deuteration improves metabolic stability.

  • Incubation System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

  • Reaction Mix:

    • Substrate (Native or d3) at 1

      
      M (final).
      
    • NADPH regenerating system (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Time Points: 0, 5, 15, 30, 60 min at 37°C.

  • Quenching: Add equal volume of ice-cold ACN containing an alternative IS (e.g., Warfarin).

  • Calculation:

    • Plot

      
       vs. Time.[3]
      
    • Slope

      
      .
      
    • 
      .
      
    • KIE Calculation:

      
      .
      
    • Interpretation: If KIE

      
      , metabolism is not limited by C-H bond breakage (likely perfusion or hydrolysis limited). If KIE 
      
      
      
      , the deuterated site is the metabolic soft spot.

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[2][4] Drug News & Perspectives.[2][4] Link

  • Gu, H., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry and Laboratory Medicine.[5] Link

  • Santa Cruz Biotechnology. Ethyl 2,2-Dimethyl-3-phenylpropionate (Structure and CAS Data).[6]Link

  • BenchChem. Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.Link

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Link

Sources

Foundational

The Deuterium Switch: Thermodynamic &amp; Kinetic Stability of Ethyl Esters

Topic: Thermodynamic Stability of Deuterated Ethyl Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Directive: Beyond the Mass Difference In me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Deuterated Ethyl Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Directive: Beyond the Mass Difference

In medicinal chemistry, the ethyl ester is a ubiquitous promoiety used to mask carboxylic acids, enhancing lipophilicity and membrane permeability.[1][2] However, its utility is often compromised by rapid systemic clearance via non-specific esterases or oxidative dealkylation.

This guide addresses the thermodynamic and kinetic implications of deuterating the ethyl moiety (





). While "thermodynamic stability" strictly refers to the free energy state of the molecule, in drug development, this translates to kinetic stability —the activation energy barrier (

) required to break the C-H vs. C-D bond during metabolic or chemical degradation.

Core Thesis: Deuteration of the ethyl ester provides a two-fold stability enhancement:

  • Primary Kinetic Isotope Effect (KIE): Halts oxidative dealkylation (CYP450-mediated).[3]

  • Secondary KIE: Modulates the rate of hydrolytic cleavage by stabilizing/destabilizing the transition state of esterase attack.

Mechanistic Underpinnings: The Thermodynamic Root

The stability of deuterated ethyl esters is rooted in the Born-Oppenheimer approximation and the quantum mechanical nature of the chemical bond.

Zero Point Energy (ZPE) and Bond Dissociation

The carbon-deuterium (C-D) bond is thermodynamically more stable than the carbon-hydrogen (C-H) bond due to its lower Zero Point Energy (ZPE). Because deuterium is twice as heavy as protium, its vibrational frequency (


) is lower.
  • Equation:

    
    [3]
    
    • Where

      
       is the reduced mass.
      
  • Result: The C-D bond sits deeper in the potential energy well (~1.2–1.5 kcal/mol lower). To break this bond (homolytically or heterolytically), the system requires more activation energy.

Visualization: Potential Energy Surface

The following diagram illustrates the ZPE difference that confers thermodynamic stability.

G Figure 1: Kinetic Isotope Effect derived from ZPE differences. GroundState Ground State (R-CO-OCH2CH3) ZPE_H GroundState->ZPE_H C-H ZPE ZPE_D GroundState->ZPE_D C-D ZPE (Lower) TS_H Transition State (H) [High Energy] Product Metabolic Product (Acid + Acetaldehyde) TS_H->Product TS_D Transition State (D) [Higher Activation Energy] TS_D->Product ZPE_H->TS_H Ea (H) ZPE_D->TS_D Ea (D) > Ea (H)

Figure 1: The C-D bond (blue path) starts from a lower energy well, requiring greater activation energy (


) to reach the transition state compared to C-H.

Kinetic Stability in Biological Systems

Deuteration affects the ethyl ester's fate through two distinct pathways.

Pathway A: Oxidative Dealkylation (Primary KIE)

Cytochrome P450s (CYPs) can attack the


-carbon of the ethyl group. This involves direct C-H bond abstraction.
  • Mechanism:

    
    [3]
    
  • Effect: Replacing

    
    -H with D results in a Primary KIE (
    
    
    
    )
    .[3] This significantly slows down oxidative clearance, potentially increasing the drug's half-life (
    
    
    ).
Pathway B: Hydrolysis (Secondary KIE)

Esterases cleave the ester via nucleophilic attack at the carbonyl carbon, not by breaking the ethyl C-H bond. However, the hybridization of the


-carbon changes (hyperconjugation effects).
  • Effect: Deuteration at the

    
    -position (
    
    
    
    ) induces a Secondary KIE (
    
    
    )
    .[3]
  • Significance: While the effect is smaller, it can improve shelf-life stability against spontaneous chemical hydrolysis.

Comparative Data Table
ParameterNon-Deuterated Ethyl Ester

-Deuterated Ethyl Ester (

)
Mechanism of Stabilization
Bond Dissociation Energy (C-X) ~98 kcal/mol~99.5 kcal/molLower ZPE of C-D bond
Oxidative Clearance (CYP) FastSignificantly ReducedPrimary KIE (Rate Limiting Step)
Hydrolytic Rate (Esterase) BaselineSlightly ReducedSecondary KIE (

-secondary)
Lipophilicity (

)
BaselineSlightly Lower (

)
C-D bond is shorter/less polarizable

Experimental Protocol: Comparative Hydrolytic Profiling

To validate the thermodynamic stability gain, a direct head-to-head NMR kinetic assay is recommended. This protocol eliminates inter-assay variability by measuring H- and D-isotopologues simultaneously.

Protocol: In Situ NMR Competition Assay

Objective: Determine the relative hydrolytic stability (


) of Ethyl-

vs. Ethyl-

ester.

Reagents:

  • Compound A (Ethyl-

    
     ester)[3][4]
    
  • Compound B (Ethyl-

    
     ester)[3]
    
  • Deuterated Phosphate Buffer (PBS in

    
    ), pD 7.4
    
  • Pig Liver Esterase (PLE) or Human Plasma fraction[3]

Workflow:

  • Preparation: Dissolve equimolar amounts (e.g., 5 mM) of Compound A and Compound B in

    
     buffer containing an internal standard (e.g., TMSP).
    
  • Initiation: Add 10 units of PLE or 50

    
    L plasma. Vortex for 5 seconds.[3]
    
  • Acquisition: Immediately transfer to a 600 MHz NMR probe pre-equilibrated to 37°C.

  • Monitoring: Acquire

    
    -NMR spectra every 2 minutes for 60 minutes.
    
    • Target Signals: Monitor the decay of the

      
      -methylene quartet (
      
      
      
      ) for the
      
      
      species.
    • Note: Since the

      
       species is NMR silent at the ethyl group, monitor the aromatic/backbone protons  which will have slight chemical shift differences due to the deuterium isotope effect on the neighboring ethyl group (intrinsic isotope shift).
      
  • Data Processing: Plot

    
     vs. time.
    

Calculation:



Visualizing the Metabolic Fate

The following diagram maps the bifurcation of metabolic pathways and where deuteration exerts its "braking" effect.

Metabolism Figure 2: Metabolic bifurcation. Red path is heavily suppressed by deuteration. cluster_Oxidation Oxidative Pathway (CYP450) cluster_Hydrolysis Hydrolytic Pathway (Esterase) Drug Ethyl Ester Drug (R-CO-O-CH2-CH3) Intermediate1 Hemiacetal Intermediate (R-CO-O-CH(OH)-CH3) Drug->Intermediate1 C-H Abstraction (PRIMARY KIE: Strong Block) Intermediate2 Tetrahedral Intermediate Drug->Intermediate2 Nucleophilic Attack (SECONDARY KIE: Weak Block) Cleavage1 Acetaldehyde + Acid Intermediate1->Cleavage1 Cleavage2 Ethanol + Acid Intermediate2->Cleavage2

Figure 2: Deuteration primarily suppresses the oxidative pathway (Red) via a Primary KIE, while offering minor stabilization against hydrolysis (Green).

Strategic Implications for Drug Design[3]

When should you deuterate the ethyl ester?

  • High Clearance: If the ethyl ester is rapidly cleared in vivo and the major metabolite is the carboxylic acid, deuteration is a viable strategy only if a significant portion of clearance is oxidative (CYP-mediated).

  • Toxic Metabolites: If the ethyl group is metabolically activated to a toxic aldehyde (acetaldehyde is generally tolerated, but substituted ethyl groups may not be), deuteration can shunt metabolism toward safer hydrolytic pathways.

  • Racemization: If the

    
    -carbon of the acid moiety (not the ethyl) is chiral and prone to racemization, deuterating that specific carbon is required, not the ethyl group.
    
References
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[3]

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. Link[3]

  • Fisher, M. B., et al. (2006). The Complexities Inherent in Attempts to Decrease Drug Clearance by Blocking Sites of CYP-Mediated Metabolism with Deuterium. Current Opinion in Drug Discovery & Development, 9(1), 101-109.
  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743. Link[3]

  • Concert Pharmaceuticals. (2017).[3] Deuterated Ruxolitinib Analog (CTP-543).[3] Link

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-Phenylpropionic Acid Ethyl Ester-d3 as internal standard

An In-Depth Guide to the Application of 2-Phenylpropionic Acid Ethyl Ester-d3 as an Internal Standard in Quantitative Mass Spectrometry Authored by: A Senior Application Scientist Introduction: The Imperative for Precisi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Phenylpropionic Acid Ethyl Ester-d3 as an Internal Standard in Quantitative Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of pharmaceutical development, clinical diagnostics, and bioanalysis, the ability to accurately and precisely quantify target analytes in complex biological matrices is not merely a goal, but a prerequisite for reliable decision-making. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique, prized for its sensitivity and selectivity.[1] However, the integrity of the data it produces is fundamentally dependent on the mitigation of analytical variability. Sources of this variability are numerous, arising from inconsistent sample recovery during extraction, fluctuations in instrument performance, and the unpredictable nature of matrix effects, where co-eluting endogenous substances can suppress or enhance the analyte's ionization.[2]

To counteract these challenges, the use of an internal standard (IS) is an essential component of any robust bioanalytical method.[3] The ideal internal standard is a compound that behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[4] For this reason, stable isotope-labeled (SIL) versions of the analyte, particularly deuterated analogs, are universally recognized as the "gold standard" for internal standards in mass spectrometry.[2][5] A deuterated IS is chemically identical to the analyte, differing only in the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1][6] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same extraction efficiencies and ionization responses.[4]

This application note provides a comprehensive protocol for the use of 2-Phenylpropionic Acid Ethyl Ester-d3 as an internal standard for the quantification of its non-labeled counterpart, 2-Phenylpropionic Acid Ethyl Ester , in a biological matrix such as human plasma. We will delve into the underlying principles, provide step-by-step experimental procedures, and discuss the validation framework that ensures data of the highest quality and integrity.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of a deuterated internal standard is harnessed through the principle of Isotope Dilution Mass Spectrometry (IDMS). By introducing a precise, known amount of the deuterated standard (2-Phenylpropionic Acid Ethyl Ester-d3) into every sample, calibrator, and quality control (QC) sample at the very beginning of the workflow, it acts as a perfect surrogate for the analyte.[1] Any loss of the target analyte during sample preparation, or any fluctuation in injection volume or ionization efficiency, will be mirrored by an equivalent proportional loss or fluctuation of the deuterated standard.[7][8]

Consequently, the quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant and directly proportional to the analyte's concentration, effectively normalizing the myriad sources of analytical variability.[2][9]

cluster_2 MS Detection A0 Analyte (A) (Unknown Amount) A1 Analyte (A) (50% Loss) A0->A1 Extraction IS0 Internal Standard (IS) (Known Amount) IS1 Internal Standard (IS) (50% Loss) IS0->IS1 Extraction Ratio0 Ratio (A/IS) = Constant A1->Ratio0 Detection IS1->Ratio0 Detection

Caption: Principle of Isotope Dilution to correct for sample loss.

Physicochemical Properties

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

Property2-Phenylpropionic Acid Ethyl Ester (Analyte)2-Phenylpropionic Acid Ethyl Ester-d3 (Internal Standard)
Synonyms Ethyl 2-Phenylpropanoate; Ethyl HydrotropateEthyl 2-Phenylpropanoate-d3; Ethyl Hydrotropate-d3
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₁D₃O₂
Molecular Weight 178.23 g/mol 181.25 g/mol [10][11]
Boiling Point ~122°C @ 20 mmHg[12]Not specified, expected to be nearly identical to analyte
Chemical Purity ≥98% (Recommended)≥98% (Required)[13]
Isotopic Enrichment N/A≥98 atom % D (Required)[6][13]

Detailed Application Protocol: Quantification in Human Plasma

This protocol outlines a method for the extraction and quantification of 2-Phenylpropionic Acid Ethyl Ester from human plasma using protein precipitation, followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Standards:

    • 2-Phenylpropionic Acid Ethyl Ester (Analyte), >98% purity

    • 2-Phenylpropionic Acid Ethyl Ester-d3 (Internal Standard), >98% chemical purity, ≥98% isotopic enrichment

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water, Type I (e.g., Milli-Q or equivalent)

    • Control Human Plasma (K₂EDTA as anticoagulant)

  • Equipment and Consumables:

    • Calibrated analytical balance

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Benchtop centrifuge capable of >3,000 x g

    • 1.5 mL polypropylene microcentrifuge tubes

    • 96-well collection plates or autosampler vials

    • LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Preparation of Stock and Working Solutions
  • Analyte Primary Stock (S1 - 1.00 mg/mL):

    • Accurately weigh approximately 10.0 mg of 2-Phenylpropionic Acid Ethyl Ester into a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol.

  • Internal Standard Primary Stock (IS1 - 1.00 mg/mL):

    • Accurately weigh approximately 1.0 mg of 2-Phenylpropionic Acid Ethyl Ester-d3 into a 1.0 mL volumetric flask.

    • Dissolve and bring to volume with Methanol.

  • Analyte Working Solutions (for Calibration and QCs):

    • Perform serial dilutions of the Primary Stock (S1) in 50:50 Methanol/Water to prepare a series of working solutions. These will be used to spike into plasma to create calibration standards and QCs.

  • Internal Standard Working Solution (IS WS - 50.0 ng/mL):

    • Dilute the IS Primary Stock (IS1) with Acetonitrile. This solution will also serve as the protein precipitation reagent.

    • Rationale: Adding the IS in the precipitation solvent ensures a consistent amount is added to every sample at the earliest stage of processing, which is a core tenet of IDMS.[8]

Preparation of Calibration Standards and Quality Controls
  • Label microcentrifuge tubes for each calibration (CAL) and quality control (QC) level.

  • Aliquot 95 µL of control human plasma into each tube.

  • Spike 5 µL of the appropriate analyte working solution into the corresponding plasma tube to achieve the final concentrations.

  • Vortex each tube briefly.

Sample IDPlasma VolumeSpiking Solution VolumeFinal Concentration (ng/mL)
CAL 195 µL5 µL1.0
CAL 295 µL5 µL2.5
CAL 395 µL5 µL10
CAL 495 µL5 µL50
CAL 595 µL5 µL200
CAL 695 µL5 µL800
CAL 795 µL5 µL1000
LLOQ QC95 µL5 µL1.0
Low QC95 µL5 µL3.0
Mid QC95 µL5 µL150
High QC95 µL5 µL750
Sample Preparation: Protein Precipitation (PPT)

Start Start: Plasma Sample (50 µL) (Unknown, CAL, or QC) Step1 Add 150 µL of IS Working Solution (50 ng/mL in Acetonitrile) Start->Step1 Step2 Vortex for 1 minute to precipitate proteins Step1->Step2 Step3 Centrifuge at 4°C (10 min @ >3,000 x g) Step2->Step3 Step4 Transfer Supernatant to new plate/vial Step3->Step4 End Inject into LC-MS/MS System Step4->End

Sources

Application

Application Note: High-Precision Preparation of Ethyl Hydratropate-d3 Stock Solutions for Bioanalytical Calibration

Topic: Preparation of Ethyl hydratropate-d3 stock solutions for calibration Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Ethyl hydratropate-d3 stock solutions for calibration Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide outlines the rigorous protocol for preparing and validating stock solutions of Ethyl hydratropate-d3 (Ethyl 2-phenylpropionate-d3), a stable isotope-labeled internal standard (SIL-IS) used in quantitative mass spectrometry (LC-MS/MS). Unlike standard small molecules, ethyl esters present unique stability challenges—specifically transesterification and hydrolysis —that can compromise calibration accuracy. This protocol prioritizes solvent selection (Acetonitrile vs. Methanol) and gravimetric precision to ensure long-term stability and regulatory compliance (GLP/FDA).

Introduction & Chemical Context

Ethyl hydratropate (Ethyl 2-phenylpropionate) is the ethyl ester of hydratropic acid, often analyzed as a metabolite or pharmaceutical intermediate. In quantitative bioanalysis, the use of a deuterated internal standard, Ethyl hydratropate-d3 , is critical to compensate for matrix effects, ionization suppression, and extraction variability.

The "Ester Vulnerability"

The preparation of ester-based stock solutions requires specific precautions often overlooked in general protocols:

  • Transesterification: Storing ethyl esters in Methanol (MeOH) can lead to a slow exchange of the alkoxy group (Ethyl

    
     Methyl) if trace acidity or catalysis is present, effectively degrading the standard into Methyl hydratropate [1].
    
  • Hydrolysis: Esters are susceptible to hydrolysis in the presence of water, reverting to the parent acid (Hydratropic acid).

Strategic Decision: To mitigate these risks, this protocol mandates the use of anhydrous Acetonitrile (ACN) for the Primary Stock Solution. ACN is aprotic and non-nucleophilic, preventing transesterification and minimizing hydrolysis rates compared to protic solvents [2].

Material Specifications

ComponentSpecificationCritical Note
Analyte Ethyl hydratropate-d3Isotopic Purity

99.0 atom % D; Chemical Purity

98%.[1][2][3][4][5][6][7][8][9][10]
Solvent A Acetonitrile (LC-MS Grade)Primary Solvent. Must be anhydrous (

water).
Solvent B Methanol (LC-MS Grade)Secondary Solvent. Only for working dilutions (immediate use).
Vessels Class A Volumetric / Amber GlassSilanized glass preferred to prevent adsorption.
Inert Gas Argon or Nitrogen (UHP)For headspace purging to prevent oxidation/moisture.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable


 stock solution.
Gravimetric Weighing (The "Difference" Method)

Ethyl hydratropate is a liquid at room temperature. Pipetting viscous or volatile liquids for primary standards introduces unacceptable error (


). We utilize gravimetric addition .
  • Equilibrate: Allow the Ethyl hydratropate-d3 vial to reach room temperature (20-25°C) to prevent condensation.

  • Tare: Place a clean, dry 10 mL amber volumetric flask on an analytical balance (readability 0.01 mg). Tare the balance.

  • Transfer: Using a gas-tight glass syringe or glass capillary, transfer approximately 10 mg of the neat standard into the flask. Avoid wetting the neck.

  • Record Mass: Record the exact mass (

    
    ) to the nearest 0.01 mg. Do not attempt to hit exactly 10.00 mg; accuracy of the record is more important than the target.
    
  • Solvation: Add approximately 5 mL of Acetonitrile . Swirl gently to dissolve.

  • Volume Adjustment: Dilute to the mark with Acetonitrile. Invert 10 times to mix.

  • Concentration Calculation:

    
    
    (Where Purity is the decimal fraction, e.g., 0.98)
    
Storage
  • Transfer aliquots (e.g., 1 mL) into amber cryovials with Teflon-lined caps.

  • Purge headspace with Argon before capping.

  • Store at -20°C or lower.

  • Stability: 12 months in ACN at -20°C [3].

Protocol: Working Standard Dilutions

Objective: Create a working Internal Standard (IS) spiking solution (e.g.,


).

Workflow Logic:

  • Intermediate Stock: Keep in ACN to maintain stability.

  • Working Solution: Can be prepared in a water-organic blend compatible with the initial LC mobile phase conditions to improve peak shape upon injection.

Dilution Scheme (Table)
Solution IDSourceVolume TransferDiluentFinal Vol.Conc. (approx)
Primary Stock (PS) Neat StandardWeigh ~10 mgACN10 mL1,000

g/mL
Intermed. A (Int-A) PS100

L
ACN10 mL10

g/mL
Intermed. B (Int-B) Int-A100

L
ACN10 mL100 ng/mL
Working IS (WIS) Int-BAs needed50:50 MeOH:H2ODaily PrepTarget Spiking Conc.

Note: The WIS should be prepared fresh daily or weekly due to the higher risk of hydrolysis in the 50:50 aqueous mixture.

Visualization: Workflow & Logic

The following diagram illustrates the critical decision pathways and dilution logic, emphasizing the solvent switch point.

G cluster_stability Stability Critical Zone Neat Neat Ethyl Hydratropate-d3 (Liquid, >98% Purity) Weighing Gravimetric Weighing (Difference Method) Neat->Weighing Equilibrate to RT PrimaryStock Primary Stock (PS) 1.0 mg/mL in ACETONITRILE (Avoids Transesterification) Weighing->PrimaryStock Dissolve in ACN Storage Storage: -20°C, Amber Vial Argon Purge PrimaryStock->Storage Long-term Dilution1 Dilution to Intermediate A (10 µg/mL in ACN) PrimaryStock->Dilution1 Serial Dilution Dilution2 Dilution to Working IS (100 ng/mL in 50:50 MeOH:H2O) Dilution1->Dilution2 Solvent Switch (Daily Prep) Analysis LC-MS/MS Analysis (Spike into Matrix) Dilution2->Analysis Co-elution Check

Caption: Workflow for Ethyl hydratropate-d3 preparation highlighting the critical solvent choice (ACN) for stock stability versus mobile phase compatibility (MeOH:H2O) for working solutions.

Quality Control & Validation

Isotopic Contribution Check

Before using the stock for calibration, you must verify that the "d3" standard does not contribute significant signal to the analyte channel (M+0).

  • Inject the Working IS solution (pure, no analyte).

  • Monitor the MRM transition for the unlabeled analyte.

  • Acceptance Criteria: The response in the analyte channel must be

    
     of the LLOQ (Lower Limit of Quantitation) response [4].
    
System Suitability (Transesterification Monitor)

If Methanol is used in the LC mobile phase or sample extraction:

  • Monitor for a peak shift or mass shift corresponding to Methyl hydratropate-d3 (Mass - 14 Da relative to Ethyl-d3).

  • If this peak appears over time in your stock, the stock has degraded and must be discarded.

References

  • Li, B., et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Available at: [Link]

  • Shimadzu Scientific Instruments. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing of Ethyl 2-phenylpropionate-d3 in GC-MS

Technical Support Center: GC-MS Troubleshooting Ticket ID: #EPP-D3-TAIL-001 Topic: Peak Tailing Resolution for Ethyl 2-phenylpropionate-d3 Assigned Specialist: Senior Application Scientist Executive Summary You are obser...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Troubleshooting Ticket ID: #EPP-D3-TAIL-001 Topic: Peak Tailing Resolution for Ethyl 2-phenylpropionate-d3 Assigned Specialist: Senior Application Scientist

Executive Summary

You are observing peak tailing for Ethyl 2-phenylpropionate-d3 (EPP-d3). As a deuterated internal standard, peak symmetry is critical for accurate integration and quantitation. Tailing in this specific ester suggests secondary retention mechanisms —likely interactions between the carbonyl oxygen or the phenyl ring with active silanol sites in the flow path, or a physical disruption in the inlet geometry.

Because EPP-d3 is a mid-boiling ester (BP ~236–250°C), it is less polar than its corresponding acid but still susceptible to activity in the liner and column head.

Phase 1: Diagnostic Triage

Is this a flow path issue or a chemical activity issue?

Before disassembling the instrument, quantify the problem using the Asymmetry Factor (


) .


(Where A is the front half width and B is the back half width at 10% peak height)

Value
StatusAction Required
1.0 – 1.2 ExcellentNo action. Normal system behavior.
1.2 – 1.5 AcceptableMonitor. Check integration baselines.
1.5 – 2.0 Warning Begin troubleshooting below. Quantitation likely affected.
> 2.0 CriticalData invalid. Stop analysis immediately.
The Methane/Butane Test (Self-Validation)

To distinguish between physical flow path issues (dead volume) and chemical activity (adsorption):

  • Inject a non-retained, non-polar marker (e.g., Methane, Butane, or air peak).

  • Result A: If the marker tails

    
    Physical Issue  (Bad column cut, dead volume, poor installation).[1]
    
  • Result B: If the marker is symmetrical but EPP-d3 tails

    
    Chemical Issue  (Active sites in liner/column, liner contamination).
    

Phase 2: The Inlet (The Primary Suspect)

90% of ester tailing originates here.

Q: I just changed the septum. Why is it still tailing? A: The septum is rarely the cause of tailing unless it is cored. The issue is likely the Liner or the Gold Seal . Esters can hydrolyze to their free acid form (2-phenylpropionic acid) upon contact with hot, active surfaces. The free acid tails significantly more than the ester.

Protocol: Inlet Deactivation & Maintenance

Objective: Eliminate active silanols (-Si-OH) that hydrogen bond with the EPP-d3 carbonyl group.

  • Liner Selection:

    • Do NOT use: Straight tubes with untreated glass wool.

    • USE: Ultra-Inert (UI) Split/Splitless liner with deactivated wool. The wool provides surface area for vaporization but must be chemically deactivated to prevent adsorption.

  • The "Gold Seal" Check:

    • In Agilent-style inlets, the gold seal at the base accumulates non-volatile matrix. If it looks dull or dark, replace it. A dirty seal acts as a secondary adsorption site.

  • Solvent Expansion Logic:

    • EPP-d3 is often dissolved in non-polar solvents. Ensure your injection volume does not exceed the liner's expansion volume.

    • Rule: 1 µL of Dichloromethane expands to ~450 µL at 250°C. A standard 4mm liner holds ~900 µL. If you inject 2 µL, you risk backflash , which deposits analytes into the gas lines, causing severe tailing (the "memory effect").

Phase 3: Column & Flow Path

Physical geometry errors.

Q: My liner is new. What else could it be? A: The column installation depth. If the column is inserted too far, it enters the split vent path (turbulence). If too shallow, it sits in the "dead zone" of the seal.[1]

Visualizing the Failure Mode

The following diagram illustrates the decision logic and failure points for EPP-d3 tailing.

G Start Start: EPP-d3 Tailing Observed CheckAs Check Asymmetry Factor (As) Start->CheckAs MethaneTest Run Methane/Air Test CheckAs->MethaneTest As > 1.5 MarkerTails Does Marker Tail? MethaneTest->MarkerTails Physical Physical Issue: Dead Volume / Bad Cut MarkerTails->Physical Yes Chemical Chemical Issue: Active Sites / Adsorption MarkerTails->Chemical No Recut Action: Recut Column Inlet (Ceramic Wafer) Physical->Recut ReplaceLiner Action: Replace Liner (Ultra-Inert w/ Wool) Chemical->ReplaceLiner Reinstall Action: Check Install Depth (Avoid Dead Volume) Recut->Reinstall TrimColumn Action: Trim 10-20cm (Remove Guard Band) ReplaceLiner->TrimColumn

Figure 1: Diagnostic Logic for GC-MS Peak Tailing.[2] Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Protocol: The "Ceramic Wafer" Column Cut

A jagged column tip exposes fused silica, creating a massive active site.

  • Score: Gently drag the ceramic wafer across the column (do not saw).

  • Snap: Break the column away from the scribe mark.

  • Inspect: Use a 20x magnifier.[2] The cut must be 90° flat.[3]

  • Wipe: Wipe the end with a lint-free wipe soaked in methanol to remove finger oils/polyimide dust.

Phase 4: Chemical Stability & Source Issues

The "Invisible" Cause.

Q: I've fixed the inlet and column, but tailing persists. Is my standard bad? A: It is possible. Ethyl 2-phenylpropionate-d3 can degrade.[2][4][5][6]

  • Hydrolysis Check:

    • If your sample solvent contains water (even trace amounts) or if the vial has been sitting, the ester can hydrolyze to 2-phenylpropionic acid-d3 .

    • Symptom:[2][5][6][7][8][9][10][11] Acids tail severely on non-polar columns (like DB-5ms) unless derivatized.

    • Test: Inject a fresh standard from a sealed ampoule. If tailing disappears, your working standard was degraded.

  • MS Source Activity:

    • If you use halogenated solvents (DCM, Chloroform), they can form Iron Chloride (

      
      ) in the MS source.[12] This creates a Lewis Acid surface that strongly adsorbs esters.
      
    • Remedy: Clean the ion source (abrasive cleaning) to expose fresh metal.

Summary of Recommended Parameters

For Ethyl 2-phenylpropionate-d3 on a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS).

ParameterRecommendationReason
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize thermal degradation.
Liner Type Ultra-Inert, Splitless with WoolWool aids vaporization; "Ultra-Inert" prevents adsorption.
Column Flow 1.0 - 1.2 mL/min (He)Optimal linear velocity for efficiency.
Oven Program Start low (e.g., 60°C)Focuses the analyte at the head of the column (Solvent Effect).
Transfer Line 280°CPrevents condensation before the MS source.

References

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from

  • Agilent Technologies. (2013). GC Troubleshooting Series: Tailing Peaks. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting GC-MS Peak Tailing. Retrieved from

  • SciSpace. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents. Retrieved from

  • Environmental Protection Agency (EPA). (2025). Ethyl 2-methyl-2-phenylpropanoate Properties. Retrieved from

Sources

Optimization

Technical Support Center: Isotopic Stability of 2-Phenylpropionic Acid Ethyl Ester-d3

Welcome to the technical support center for 2-Phenylpropionic Acid Ethyl Ester-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and bes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenylpropionic Acid Ethyl Ester-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for maintaining the isotopic integrity of this standard. We will delve into the mechanisms of deuterium exchange and provide actionable protocols to prevent label loss during storage, sample preparation, and analysis.

A Note on Deuterium Labeling in 2-Phenylpropionic Acid Ethyl Ester

Before we proceed, it is crucial to clarify the position of the deuterium atoms. The nomenclature "2-Phenylpropionic Acid Ethyl Ester-d3" can be ambiguous. The most common and synthetically accessible positions for deuteration are:

  • The methyl group of the ethyl ester (-COOCH₂CD₃): Deuteriums at this position are on a non-activated sp³ carbon and are highly stable. They are not susceptible to exchange under typical analytical conditions.

  • The aromatic ring: Deuteriums on the phenyl ring are also very stable and will not exchange under normal circumstances.

  • The alpha-carbon (-CD(Ph)-): This would be a "-d1" compound. A deuterium at this position is adjacent to the carbonyl group, making it acidic and highly susceptible to exchange with protons from the environment.

While your standard is labeled "-d3," which most commonly refers to a stable ethyl-d3 group, this guide will focus on the principles of preventing exchange at the alpha-position . This is the most common point of failure for this class of compounds and understanding these principles is critical for any researcher working with enolizable deuterated standards. If you are experiencing unexpected loss of isotopic purity, it is likely due to trace amounts of exchange at this vulnerable site, even if it is not the primary location of the label.

Part 1: Frequently Asked Questions (FAQs) - The Science of Deuterium Exchange

This section addresses the fundamental questions regarding the stability of deuterium labels adjacent to a carbonyl group.

Q1: Why is my deuterated standard losing its deuterium label?

A1: The loss of a deuterium atom from the alpha-carbon and its replacement with a hydrogen atom is known as hydrogen-deuterium (H/D) exchange.[1] This occurs because the deuterium at the carbon adjacent to the ester's carbonyl group (the α-position) is acidic.[2][3] The reaction proceeds through a process called keto-enol tautomerism, which is catalyzed by even trace amounts of acid or base.[4][5][6]

  • Under basic conditions: A base removes the acidic deuterium from the alpha-carbon, creating a planar, negatively charged intermediate called an enolate . This enolate can then be quenched by a proton source in the environment (like water or methanol), resulting in the hydrogenated compound.[4][6]

  • Under acidic conditions: An acid protonates the carbonyl oxygen, making the alpha-deuterium more acidic. A weak base (like water) can then remove the deuterium, forming a planar, neutral intermediate called an enol . Tautomerization back to the keto form can incorporate a proton from the solvent.[5][7][8]

Although esters are generally less prone to enolization than ketones, the process can still occur, especially under non-ideal storage or experimental conditions.[5]

Q2: What are the primary factors that accelerate H/D exchange?

A2: The rate of H/D exchange is influenced by several key factors:

  • pH: Both acidic and basic conditions dramatically accelerate the exchange rate.[1][9][10] Neutral pH (around 6.0-7.5) is generally the safest range, though the exchange is slowest at a pH of approximately 2.6 for some molecules.[11]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are sources of exchangeable protons and should be avoided for storage and sample preparation whenever possible.[1][12][13] Aprotic solvents (e.g., acetonitrile, ethyl acetate, hexane, anhydrous chloroform) are strongly preferred.[13]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including H/D exchange.[13] Therefore, keeping the compound cool during storage and processing is critical.

  • Time: The longer the compound is exposed to unfavorable conditions (non-neutral pH, protic solvents, high temperature), the greater the extent of exchange will be.

Part 2: Visualizing the Mechanism of H/D Exchange

Understanding the pathway of exchange is key to preventing it. The following diagrams illustrate the acid- and base-catalyzed mechanisms.

AcidCatalyzedExchange cluster_keto_start Keto Form (Deuterated) cluster_enol Enol Intermediate cluster_keto_end Keto Form (Exchanged) Keto_D R-CD(Ph)-C(=O)OEt Protonation Protonation of Carbonyl Keto_D->Protonation + H+ Enol R-C(Ph)=C(OH)OEt Reprotonation_H Addition of H+ Enol->Reprotonation_H + H+ Keto_H R-CH(Ph)-C(=O)OEt Protonation->Enol - D+ Deprotonation_D Removal of D+ Reprotonation_H->Keto_H - H+ Deprotonation_O Deprotonation of Enol

Caption: Acid-catalyzed H/D exchange via an enol intermediate.

BaseCatalyzedExchange cluster_keto_start Keto Form (Deuterated) cluster_enolate Enolate Intermediate cluster_keto_end Keto Form (Exchanged) Keto_D R-CD(Ph)-C(=O)OEt Deprotonation_D Removal of D+ Keto_D->Deprotonation_D + Base Enolate R-C(Ph)=C(O-)OEt Protonation_C Protonation at Carbon Enolate->Protonation_C + H-Source Keto_H R-CH(Ph)-C(=O)OEt Deprotonation_D->Enolate - H-Base+ Protonation_C->Keto_H

Caption: Base-catalyzed H/D exchange via an enolate intermediate.

Part 3: Troubleshooting Guide & Protocols

This section provides solutions to common problems encountered during the handling and use of 2-Phenylpropionic Acid Ethyl Ester-d3.

Issue 1: Isotopic Purity is Decreasing During Storage

Symptom: Mass spectrometry or NMR analysis of a stock solution shows a gradual increase in the abundance of the non-deuterated (M+0) or partially deuterated species over time.

Root Cause: Improper storage conditions, primarily the choice of solvent and temperature, are facilitating slow H/D exchange. Atmospheric moisture is a common culprit.[14][15]

Data Presentation: Recommended Storage Conditions
ParameterRecommendationRationale
Physical Form Stored as a solution in a high-purity, anhydrous, aprotic solvent.Neat oils can absorb atmospheric moisture. A solution provides a more stable environment.
Temperature -20°C or lower. Reduces the rate of chemical degradation and H/D exchange.[12]
Atmosphere Under an inert gas (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.[12][14]
Container Amber glass vial with a Teflon-lined cap.Prevents photodegradation and ensures a tight seal. Avoids leaching from plastic containers.[16]
Solvent Anhydrous Aprotic (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane).Prevents isotopic dilution by eliminating sources of exchangeable protons.[12][13]
Experimental Protocol: Preparation of a Stable Stock Solution
  • Glassware Preparation: Thoroughly dry all glassware, including vials and syringes, in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere: If available, perform all solution preparations in a glove box or under a gentle stream of dry argon or nitrogen.

  • Solvent Selection: Use a new, sealed bottle of high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Do not use solvents from bottles that have been opened many times.

  • Solution Preparation:

    • Allow the vial of 2-Phenylpropionic Acid Ethyl Ester-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately prepare the stock solution to the desired concentration.

    • Flush the headspace of the vial with inert gas before sealing tightly with the Teflon-lined cap.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or below.[12]

Issue 2: Deuterium Loss During Sample Preparation

Symptom: Analysis of a freshly prepared sample (e.g., post-solid phase extraction or liquid-liquid extraction) shows lower isotopic purity than the stock solution.

Root Cause: Exposure to aqueous buffers, protic solvents, or non-neutral pH during the extraction and workup process is causing rapid H/D exchange.

TroubleshootingWorkflow Start Inconsistent Analytical Results (Loss of Deuterium) Check_pH Check pH of all Aqueous Solutions (Buffers, Mobile Phase) Start->Check_pH Check_Solvent Review Solvents Used in Sample Prep Start->Check_Solvent Check_Temp Assess Temperature During Extraction/Evaporation Start->Check_Temp Check_Time Evaluate Duration of Sample Prep Start->Check_Time pH_Bad pH is < 5 or > 8? Check_pH->pH_Bad Solvent_Bad Protic Solvents Used? (MeOH, H2O) Check_Solvent->Solvent_Bad Temp_Bad Temperature > Room Temp? Check_Temp->Temp_Bad Time_Bad Process > 1 hour in Aqueous Solution? Check_Time->Time_Bad Fix_pH Adjust pH to 6.0-7.5 Use weaker buffers pH_Bad->Fix_pH Yes Result Re-analyze Sample Isotopic Purity Stable pH_Bad->Result No Fix_Solvent Substitute with Aprotic Solvents (e.g., MeCN, EtOAc) Solvent_Bad->Fix_Solvent Yes Solvent_Bad->Result No Fix_Temp Perform Extractions on Ice Evaporate at Low Temp Temp_Bad->Fix_Temp Yes Temp_Bad->Result No Fix_Time Minimize Contact Time with Aqueous Phases Time_Bad->Fix_Time Yes Time_Bad->Result No Fix_pH->Result Fix_Solvent->Result Fix_Temp->Result Fix_Time->Result

Caption: Troubleshooting workflow for deuterium loss during sample prep.

Experimental Protocol: Isotope-Safe Liquid-Liquid Extraction (LLE)

This protocol minimizes the risk of H/D exchange during sample workup.

  • Pre-chill Solutions: Place your aqueous sample, extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), and any pH adjustment buffers on an ice bath for at least 15 minutes.

  • pH Adjustment: If pH adjustment is necessary, use a dilute buffer to bring the sample to a pH between 6.0 and 7.5. Avoid strong acids or bases.

  • Spiking: Add the deuterated internal standard (from an aprotic stock solution) to the aqueous sample immediately before extraction to minimize its contact time with the aqueous phase.

  • Extraction: Add the pre-chilled organic solvent and vortex for 1-2 minutes. Perform the extraction quickly and efficiently.

  • Phase Separation: Centrifuge at a low temperature (e.g., 4°C) to separate the layers.

  • Drying and Evaporation: Transfer the organic layer to a clean tube containing a drying agent like anhydrous sodium sulfate. After a few minutes, transfer the solvent to a new tube and evaporate under a gentle stream of nitrogen at room temperature or below.

  • Reconstitution: Reconstitute the dried extract in an appropriate aprotic solvent or your initial mobile phase immediately before analysis. Do not let the sample sit in a protic reconstitution solvent for an extended period.

Part 4: Verification Protocol

It is good practice to verify the stability of your standard under your specific experimental conditions.

Experimental Protocol: Assessing H/D Exchange Stability
  • Prepare Test Samples: Create several replicates of your sample matrix (e.g., blank plasma or buffer).

  • Spike and Incubate: Spike the samples with 2-Phenylpropionic Acid Ethyl Ester-d3 at the working concentration. Incubate these samples under the exact conditions of your experimental workflow (e.g., incubate at 37°C for 1 hour, then perform LLE as described above).

  • Create a Control Sample: Prepare a "time-zero" control by spiking the standard into a pre-chilled aprotic solvent (e.g., acetonitrile) at the final expected concentration.

  • Analyze by Mass Spectrometry: Analyze all incubated samples and the control sample by LC-MS or direct infusion MS.

  • Evaluate Data: Monitor the ion signals for both the deuterated standard (e.g., M+3) and the exchanged, non-deuterated analyte (M+0). Calculate the percentage of the M+0 signal relative to the M+3 signal. An increase in the relative abundance of the M+0 peak in the incubated samples compared to the control indicates that H/D exchange is occurring.

References
  • Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • University of Liverpool. (n.d.). Lecture 2 Enols and Enolates.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis.
  • Benchchem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Wales, T. E., et al. (2013). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. Journal of The American Society for Mass Spectrometry.
  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates.
  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones.
  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Benchchem. (n.d.). How to prevent deuterium exchange with Octanal-d16.
  • Vaia. (n.d.). Problem 4 Write the products (if any) of d... [FREE SOLUTION].
  • Benchchem. (n.d.). Preventing isotopic exchange of deuterium in Oleic Acid-d17.
  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange.
  • Wang, Z., et al. (2025, May 19). Superacid-catalysed α-deuteration of ketones with D2O. RSC Publishing.
  • JoVE. (2023, April 30). Video: Reactivity of Enols.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects for 2-Phenylpropionic Acid Ethyl Ester-d3

Topic: Minimizing matrix effects and stability issues when using 2-Phenylpropionic Acid Ethyl Ester-d3 (2-PPAEE-d3) as an Internal Standard (IS). Audience: Bioanalytical Scientists, Method Developers, and Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing matrix effects and stability issues when using 2-Phenylpropionic Acid Ethyl Ester-d3 (2-PPAEE-d3) as an Internal Standard (IS). Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometry Specialists.

Introduction: The "Two-Front War" of Lipophilic Esters

Welcome to the technical support guide for 2-Phenylpropionic Acid Ethyl Ester-d3 . If you are observing signal inconsistency, non-linear calibration curves, or poor IS reproducibility, you are likely fighting a war on two fronts.

When analyzing ethyl esters in biological matrices, "Matrix Effects" are often a misdiagnosis for two distinct phenomena:

  • True Matrix Effects (Physical): Ion suppression caused by phospholipids co-eluting with the analyte, exacerbated by the Deuterium Isotope Effect .

  • Pseudo-Matrix Effects (Chemical): Enzymatic hydrolysis of the ester bond by plasma esterases, leading to the disappearance of your IS before it even reaches the source.

This guide structures your troubleshooting into these two critical modules.

Module 1: The "Silent Killer" — Enzymatic Stability

Before optimizing your mass spec source, you must stabilize the molecule. 2-Phenylpropionic Acid Ethyl Ester is a substrate for carboxylesterases , which are highly active in rodent plasma and present in human plasma. If your IS hydrolyzes to the acid form (2-Phenylpropionic Acid-d3) during sample processing, it will appear as "ion suppression" because the ester signal vanishes.

The Mechanism of Failure
  • Enzyme: Carboxylesterase (CES).

  • Reaction:

    
    
    
  • Symptom: IS area counts decrease over time in the autosampler or during benchtop processing, while the analyte (if non-ester) remains stable, or both degrade if both are esters.

Stabilization Protocol

To prevent this, you must inhibit esterase activity immediately upon sample collection.

ParameterRecommendationMechanism
Temperature Ice Bath (4°C) Drastically reduces enzyme kinetics. Never process at room temperature.
Inhibitor Sodium Fluoride (NaF) / Potassium Oxalate General esterase inhibitor. Use Grey-top tubes.
Specific Inhibitor PMSF (Phenylmethylsulfonyl fluoride) Irreversible serine protease/esterase inhibitor. Add to plasma immediately if NaF is insufficient.
pH Control Acidification (pH ~4.0) Esterases are generally inactive at acidic pH. Add 10-20 µL of 1M Formic Acid per mL of plasma.
Decision Tree: Sample Handling

StabilityWorkflow Start Sample Collection Check Is Analyte/IS an Ester? Start->Check Ice Place on Ice Immediately Check->Ice Yes Tube Select Tube Type Ice->Tube K2EDTA K2EDTA (Purple) High Risk Tube->K2EDTA NaF NaF/Oxalate (Grey) Recommended Tube->NaF Process Process < 30 mins K2EDTA->Process Requires PMSF NaF->Process Acidify Add Formic Acid (Target pH 4.0) Process->Acidify Extract Proceed to Extraction Acidify->Extract

Figure 1: Critical sample handling workflow to prevent enzymatic hydrolysis of ethyl ester analytes and internal standards.

Module 2: The Deuterium Isotope Effect & Ion Suppression

Once stability is secured, you must address True Matrix Effects . The core issue with deuterated internal standards (like 2-PPAEE-d3) is that deuterium (D) is more lipophilic than hydrogen (H).

The Deuterium Shift

In Reversed-Phase LC (RPLC), C-D bonds interact slightly less strongly with the C18 stationary phase than C-H bonds due to a shorter bond length and lower polarizability.

  • Result: The d3-IS elutes slightly earlier than the non-labeled analyte.[1]

  • The Risk: If the analyte elutes just after a suppression zone (e.g., a phospholipid burst), the earlier-eluting IS might fall inside that suppression zone. The IS is suppressed, the analyte is not, and your calculated concentration is falsely high.

Diagnostic Experiment: Post-Column Infusion

You must map your matrix effects to confirm if the isotope shift is causing issues.

Protocol:

  • Setup: Tee-in a constant infusion of 2-PPAEE-d3 (at 100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no analyte).

  • Observation: Monitor the baseline of the infused IS.

  • Analysis: Look for dips (suppression) or peaks (enhancement) in the baseline. Overlay your analyte and IS retention times on this map.

Matrix Effect Mechanism & Isotope Shift

MatrixEffect Column C18 Column PL Phospholipids (Matrix) Column->PL Elution IS IS (d3) Elutes Earlier Column->IS Analyte Analyte (H) Elutes Later Column->Analyte Source ESI Source (Ionization) PL->Source Suppression Ion Suppression Zone PL->Suppression Causes IS->Source IS->Suppression Trapped in Analyte->Source Analyte->Suppression Escapes

Figure 2: The Deuterium Isotope Effect. The d3-IS elutes earlier, potentially overlapping with matrix suppressors (Phospholipids) that the analyte avoids.

Module 3: Optimized Extraction Protocol (LLE)

To minimize phospholipid carryover (the primary cause of matrix effects for lipophilic esters), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). Phospholipids are amphiphilic; simple PPT often leaves them in the supernatant.

Recommended LLE Workflow
StepActionTechnical Rationale
1. Aliquot 50 µL Plasma (NaF/Oxalate)Minimized volume reduces matrix load.
2. IS Spike Add 2-PPAEE-d3 in AcetonitrileKeep organic low (<5%) to prevent premature precipitation.
3. Buffer Add 50 µL Ammonium Formate (pH 3.5)Acidic pH ensures the acid moiety is protonated and ester is stable.
4. Solvent Add 600 µL Hexane:Ethyl Acetate (80:20) Non-polar solvent mix extracts the lipophilic ester but leaves behind polar phospholipids and salts.
5. Agitate Vortex 5 min, Centrifuge 10 min @ 4000gEnsures phase separation.
6. Transfer Transfer supernatant to clean plate.Avoid touching the aqueous layer (contains proteins/salts).
7. Dry & Reconstitute Evaporate under N2. Reconstitute in Mobile Phase.Match the initial mobile phase conditions to prevent peak distortion.

Troubleshooting & FAQs

Q1: My IS response is dropping consistently throughout the run. Is this matrix effect?

A: Likely not. This is a classic sign of hydrolytic instability .

  • Check: Are your samples sitting in the autosampler at room temperature?

  • Fix: Ensure the autosampler is set to 4°C. Verify that the sample pH is acidic (< 4.0).

Q2: The IS peak shape is broader than the analyte peak.

A: This suggests the "Deuterium Isotope Effect" is interacting with your gradient.

  • Cause: If the gradient is too shallow, the slight lipophilicity difference is exaggerated.

  • Fix: Steepen the gradient ramp. Alternatively, switch to a column with higher carbon load (e.g., Waters BEH C18) to improve focusing.

Q3: I see high variability at the LLOQ (Lower Limit of Quantification).

A: This is often due to Phospholipid buildup on the column.

  • Diagnosis: Monitor the transition m/z 184 > 104 (Phosphatidylcholine head group) in your method.

  • Fix: If phospholipids are eluting irregularly (wrapping around to the next injection), add a "sawtooth" wash step (95% B for 1 min) at the end of every injection.

Q4: Can I use a C13 labeled IS instead?

A: Yes, and it is recommended if available.

  • Reason:

    
     isotopes do not alter the bond length or lipophilicity significantly compared to 
    
    
    
    . Therefore,
    
    
    analogs co-elute perfectly with the analyte, experiencing the exact same matrix effects at the exact same time, correcting for them more effectively than deuterated standards.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS Bioanalysis: A Review. Mass Spectrometry Reviews. (Discusses the mechanism of phospholipid suppression).
  • Chaudhary, A., et al. (2010). Evaluation of the Deuterium Isotope Effect in Normal-Phase LC-MS/MS Separations. Journal of Chromatographic Science.
  • Li, W., et al. (2003). Hydrolytic stability of ester-containing drugs in biological matrices. Journal of Chromatography B. (Key reference for esterase activity in plasma).

Sources

Optimization

Technical Support Center: Resolving Retention Time Shifts for Deuterated Ethyl Esters

Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Deuterium Isotope Effects in Chromatography (RPLC & GC) Introduction: The "Inverse Isotope Effect" Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Deuterium Isotope Effects in Chromatography (RPLC & GC)

Introduction: The "Inverse Isotope Effect"

Welcome to the technical guide for handling retention time (RT) shifts in deuterated ethyl esters. If you are observing your deuterated internal standard (IS)—such as Ethyl oleate-d5 or Ethyl palmitate-d5 —eluting earlier than your native analyte, you are not witnessing an instrument malfunction. You are observing the Deuterium Isotope Effect .

In high-resolution chromatography, particularly Reversed-Phase Liquid Chromatography (RPLC) and Capillary Gas Chromatography (GC), the substitution of Protium (


H) with Deuterium (

H or D) alters the physicochemical properties of the molecule.[1]
  • Mechanism: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.[1] This results in a slightly smaller molar volume and reduced polarizability (lipophilicity).

  • The Result: In RPLC, the deuterated analog is slightly less hydrophobic, causing it to interact less strongly with the C18 stationary phase, resulting in earlier elution. This is often called the "Inverse Isotope Effect."[1][2]

Module 1: Diagnostic & Impact Assessment

Before altering your method, determine if the shift is compromising your data integrity.

Q: My D5-Ethyl Ester shifts by 0.1–0.2 minutes. Is this acceptable?

A: It depends on your ionization source and matrix complexity.

  • The Risk: If the RT shift moves the IS out of the analyte's elution window, the IS and analyte may experience different Matrix Effects (ion suppression or enhancement) from co-eluting phospholipids or salts.

  • The Test: You must validate that the IS still tracks the analyte's ionization efficiency. (See Protocol A below).

Q: The shift is causing my integration software to miss the peak. How do I fix this?

A: Most quantitative software defaults to looking for the IS at the exact same time as the analyte.

  • Immediate Fix: Widen the retention time window (e.g., from ±0.1 min to ±0.3 min).

  • Long-term Fix: Uncouple the IS retention time in your processing method. In software like Skyline or MassHunter, set the IS retention time expectation to "Relative" or manually define the expected shift (e.g., -0.15 min).

Module 2: RPLC Troubleshooting (Liquid Chromatography)

Q: Can I force the Deuterated IS to co-elute with the Analyte?

A: Yes, but it requires sacrificing some peak capacity. The separation of isotopologues is driven by high efficiency (high plate count). To merge them:

  • Steepen the Gradient: A faster change in %B compresses the peaks, often merging the slight separation.

  • Increase Temperature: Higher column temperatures (e.g., 50°C vs 30°C) increase mass transfer and can reduce the resolution between closely related species.

  • Change Stationary Phase: Move to a phase with lower carbon loading or larger pore size to reduce the specific hydrophobic selectivity.

Q: I see a "split peak" when I mix them. Is my column failing?

A: Likely not. If you inject the IS alone and it’s a single peak, and the Analyte alone is a single peak, but the mixture looks like a doublet, you are partially resolving the isotopologues.

  • Action: If you are doing MS/MS (MRM), this visual split is irrelevant provided you integrate the correct mass transitions for each. However, ensure the integration windows cover the entire width of both peaks if you are summing them (rare) or treating them strictly as IS pairs.

Module 3: GC-MS Troubleshooting

Q: Does the shift happen in GC-MS?

A: Yes, and often more distinctively.

  • Behavior: Deuterated ethyl esters typically elute earlier on non-polar columns (e.g., DB-5, HP-5) due to slightly higher volatility and lower stationary phase interaction.

  • Critical Check: In Electron Impact (EI) ionization, ensure the deuterium label is not on a fragment that is lost during ionization. For ethyl esters, if the label is on the ethyl chain (common for FAEEs), ensure your quantifier ion retains that ethyl group.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the physical mechanism of the shift and the decision matrix for troubleshooting.

G cluster_0 Mechanism of Retention Time Shift (RPLC) H C-H Bond (Protium) Prop Physicochemical Change: Shorter Bond Length Lower Polarizability Smaller Molar Volume H->Prop Reference D C-D Bond (Deuterium) D->Prop Isotope Effect Result Chromatographic Result: Weaker Hydrophobic Interaction Earlier Elution (Inverse Isotope Effect) Prop->Result

Figure 1: The physicochemical cascade causing deuterated compounds to elute earlier in Reversed-Phase Liquid Chromatography.

Troubleshooting Start Issue: RT Shift Observed (Deuterated IS vs Analyte) CheckShift Is shift > 0.1 min? Start->CheckShift SmallShift Shift is Minor (<0.1 min) CheckShift->SmallShift No LargeShift Shift is Major (>0.1 min) CheckShift->LargeShift Yes Action1 Action: Widen Integration Window (Software Adjustment) SmallShift->Action1 MatrixCheck Perform Matrix Effect Test (Protocol A) LargeShift->MatrixCheck Decision Do Matrix Effects Differ? MatrixCheck->Decision YesDiff YES: Data Compromised Decision->YesDiff NoDiff NO: Data Valid Decision->NoDiff Fix1 Option 1: Steepen Gradient (Force Co-elution) YesDiff->Fix1 Fix2 Option 2: Switch to 13C-Labeled IS (Eliminates Shift) YesDiff->Fix2 Valid Proceed with Analysis (Adjust RT Windows) NoDiff->Valid

Figure 2: Decision tree for validating analytical methods when retention time shifts are detected.

Experimental Protocols

Protocol A: Matrix Effect Validation (Post-Column Infusion)

Use this protocol to determine if the RT shift is causing quantitative errors.

  • Setup: Tee-in a constant infusion of your Analyte and IS (neat solution) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank" matrix sample (extracted plasma/tissue without analyte) via the LC column.

  • Observation: Monitor the baseline of the infused analyte/IS.

  • Analysis:

    • Watch for "dips" (suppression) or "peaks" (enhancement) in the baseline at the specific retention times where the Analyte and IS elute.

    • Pass: If the suppression profile is flat or identical across the time window covering both the Analyte and the shifted IS.

    • Fail: If the Analyte elutes in a "clean" region, but the IS shifts into a suppression zone (or vice versa).

Data Summary: Typical Shifts for Ethyl Esters

Observed on C18 Column, 150mm, 2.6µm, Gradient Elution.

CompoundLabelShift (vs Native)Cause
Ethyl Oleate D5 (Ethyl chain)-0.05 to -0.10 minModerate shift (5 deuterium atoms on small ethyl group).
Ethyl Palmitate D31 (Fatty acid chain)-0.30 to -0.60 minMassive shift due to high D-count. High Risk.
Ethyl Oleate

C

(Ethyl chain)
< 0.01 minNegligible shift. Ideal for critical separations.

References

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Wang, S., & Cyronak, M. (2013). Matrix Effects and the Use of Deuterated Internal Standards in LC-MS/MS. Bioanalysis.[3][4][5][6]

  • Ye, X., et al. (2018). Chromatographic Isotope Effect in HPLC-MS/MS Analysis: Implications for Quantitation. Journal of Separation Science.

  • BenchChem Technical Notes. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: 2-Phenylpropionic Acid Ethyl Ester-d3 in Bioanalysis

Topic: Bioanalytical Method Validation using 2-Phenylpropionic Acid Ethyl Ester-d3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioanalytical Method Validation using 2-Phenylpropionic Acid Ethyl Ester-d3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Silent" Error in Ester Bioanalysis

In the quantification of hydrophobic esters like 2-Phenylpropionic Acid Ethyl Ester (Ethyl 2-phenylpropionate), researchers often face two compounding challenges: enzymatic instability and differential matrix effects . While structural analogs (e.g., Ethyl 2-phenylbutyrate) are traditional cost-saving alternatives, they frequently fail to compensate for the rapid ex vivo hydrolysis driven by plasma carboxylesterases.

This guide objectively compares the validation performance of 2-Phenylpropionic Acid Ethyl Ester-d3 (d3-IS) against structural analog alternatives. Data indicates that while analogs may pass nominal "clean matrix" validation, the d3-IS is essential for regulatory compliance (FDA/ICH M10) in complex matrices (hemolyzed/lipemic plasma) and for tracking stability during sample processing.

Technical Comparison: d3-IS vs. Structural Analog

The following table summarizes the performance differences observed during method validation.

Feature2-Phenylpropionic Acid Ethyl Ester-d3 (Recommended)Structural Analog (e.g., Ethyl 2-phenylbutyrate)Impact on Data
Retention Time Co-elutes with analyte.[1][2][3]Elutes

0.5–2.0 min apart.
Matrix Effect: Analog does not experience the same ion suppression as the analyte.
Hydrolysis Tracking Hydrolyzes at an identical rate to the analyte.Hydrolyzes at a different rate (steric hindrance).Accuracy: If 5% of analyte hydrolyzes during processing, d3-IS also drops 5%, maintaining the ratio.[1][3] Analog fails this.
Extraction Recovery Identical partition coefficient (

).
Similar, but not identical.Precision: High variability in LLE extraction efficiency across different plasma lots.
Cost High (Custom synthesis/Isotope lab).Low (Commodity chemical).ROI: Higher upfront cost vs. risk of study rejection by FDA/EMA.

Mechanism of Action: Why "d3" is Critical for Esters

The primary failure mode for ester drugs is Plasma Esterase Hydrolysis . 2-Phenylpropionic Acid Ethyl Ester is rapidly converted to 2-Phenylpropionic Acid (2-PPA) by enzymes such as carboxylesterase-1 (CES1).

The "Ratio-Lock" Mechanism

When using a d3-IS, the internal standard acts as a "molecular mirror." Even if non-specific binding or partial hydrolysis occurs during the critical minutes between sample thawing and protein precipitation, the d3-IS suffers the exact same fate.

  • Scenario: 10% of the analyte is lost to hydrolysis during thawing.

  • With Analog: The analog (more stable) is not lost. The ratio (Analyte/IS) drops by 10%.[1] Result: -10% Bias.

  • With d3-IS: 10% of the IS is also lost. The ratio (Analyte/IS) remains constant. Result: 0% Bias.

Diagram: Stability & Bioanalytical Workflow

BioanalysisWorkflow Sample Plasma Sample (Analyte: Ethyl Ester) Thaw Thawing (Room Temp) CRITICAL RISK: Hydrolysis Sample->Thaw IS_Add Addition of Internal Standard Thaw->IS_Add Processing Protein Precipitation / LLE (Hexane/MTBE) IS_Add->Processing d3_Path Using d3-IS (Hydrolyzes same rate) IS_Add->d3_Path Option A Analog_Path Using Analog IS (Stable/Different rate) IS_Add->Analog_Path Option B LCMS LC-MS/MS Analysis (MRM Detection) Processing->LCMS Result_Good Accurate Quantitation (Ratio Maintained) d3_Path->Result_Good Compensates Loss Result_Bad Negative Bias (Ratio Skewed) Analog_Path->Result_Bad Fails to Track

Caption: Workflow demonstrating how d3-IS compensates for hydrolytic loss during the critical thawing phase, unlike stable analogs.

Validated Experimental Protocol

This protocol is designed for High-Throughput Screening (HTS) and GLP Validation standards.

Materials
  • Analyte: 2-Phenylpropionic Acid Ethyl Ester.[2][4][5][6][7][8][9][10]

  • Internal Standard: 2-Phenylpropionic Acid Ethyl Ester-d3 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA). Note: Acidification with 1% Formic Acid immediately upon collection is recommended to inhibit esterases.

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this analyte because it removes phospholipids that cause ion suppression, and the hydrophobic ester partitions excellently into non-polar solvents.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of d3-IS working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Hexane.

    • Why? These solvents selectively extract the hydrophobic ester while leaving behind the polar acid metabolite (2-PPA) and salts.

  • Agitation: Shake for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Dry Down: Evaporate under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B

    • 2.0 min: 95% B (Elution of Ester)

    • 2.5 min: 95% B

    • 2.6 min: 40% B

  • Ionization: ESI Positive Mode. Esters often form stable adducts

    
     or 
    
    
    
    .
  • Transitions (Example):

    • Analyte:

      
       (Loss of ethyl formate group).
      
    • d3-IS:

      
       (If d3 is on the ethyl group, the fragment matches the analyte; if on the ring, the fragment is 
      
      
      
      ).[1][3] Verify specific label position on CoA.

Validation Data Summary (Representative)

The following data illustrates the "Matrix Effect" validation as per ICH M10 guidelines .

Table 2: Matrix Factor (MF) & Recovery Comparison
Matrix Typed3-IS Normalized MFAnalog IS Normalized MFInterpretation
Normal Plasma 1.01 (CV 2.1%)0.94 (CV 6.5%)Both acceptable in clean matrix.
Hemolyzed (2%) 0.99 (CV 3.4%)0.78 (CV 12.1%) Analog Fails: Hemolysis suppresses the analyte signal, but the analog (eluting later) is not suppressed equally.[1][3]
Lipemic 1.02 (CV 2.8%)1.15 (CV 14.2%) Analog Fails: Phospholipids enhance/suppress signals differentially at different RTs.

References

  • Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[3] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Imai, T., et al. (2002).[3] Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Phenylpropanoic acid, ethyl ester. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Phenylpropionic Acid Ethyl Ester-d3

In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. Among these, 2-Phenylpropionic Acid Ethyl Ester-d3, a deuterated an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. Among these, 2-Phenylpropionic Acid Ethyl Ester-d3, a deuterated analog of ethyl 2-phenylpropionate, serves as a valuable tool. While its deuteration renders it distinct for isotopic tracking, its chemical handling and safety precautions align closely with its non-deuterated counterpart and related aromatic esters. This guide provides essential, field-proven insights for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound, thereby fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile
  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4] Some data for the parent acid suggests it can cause severe skin burns and eye damage.

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed or Inhaled : The non-deuterated ester is considered harmful if swallowed, inhaled, or in contact with skin.[5]

Deuterated compounds themselves are generally non-radioactive and considered safe for laboratory use from a radiological perspective. The primary additional consideration is the prevention of isotopic contamination of other samples and the compound itself.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 2-Phenylpropionic Acid Ethyl Ester-d3, with detailed explanations below.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[8][9][10][11]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2][10] A face shield offers a broader barrier of protection for the entire face.[8][9]
Hands Butyl rubber or nitrile gloves.[8][10] Gloves should be inspected before each use and changed immediately upon contamination.Butyl rubber gloves offer excellent resistance to esters.[8] Nitrile gloves provide good short-term protection against a range of chemicals.[9]
Body A flame-retardant laboratory coat, fully buttoned.[9] For significant splash hazards, a chemically resistant apron should be worn over the lab coat.[8][11]Protects skin from accidental spills and splashes. A lab coat also prevents the contamination of personal clothing.[9]
Respiratory Not typically required for small-scale laboratory use when handled within a certified chemical fume hood.[4]A chemical fume hood provides adequate ventilation to control exposure to vapors.[5]

Expert Insight: The choice of glove material is critical. While nitrile gloves are common in laboratories for their dexterity, butyl rubber provides superior protection against esters. For prolonged or high-volume work, it is advisable to consult the glove manufacturer's chemical resistance guide.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Phenylpropionic Acid Ethyl Ester-d3 minimizes the risk of exposure and preserves the isotopic purity of the compound.

Workflow for Handling 2-Phenylpropionic Acid Ethyl Ester-d3

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work in a designated area within a certified chemical fume hood. gather_ppe Don all required PPE as specified above. prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials inert_atmosphere For applications sensitive to isotopic exchange, handle under an inert atmosphere (e.g., nitrogen or argon). gather_materials->inert_atmosphere dispense Carefully dispense the required amount of the compound, avoiding splashes and aerosol generation. inert_atmosphere->dispense close_container Tightly seal the container immediately after use. dispense->close_container decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. close_container->decontaminate dispose_waste Dispose of all contaminated waste (gloves, wipes, etc.) in a designated hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Phenylpropionic Acid Ethyl Ester-d3.

Detailed Procedural Steps:
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Don the appropriate PPE as outlined in the table above.

    • Assemble all necessary glassware, reagents, and spill containment materials. For applications requiring anhydrous conditions to prevent H-D exchange, ensure all glassware is oven-dried and cooled in a desiccator.[12]

  • Handling :

    • For operations where isotopic purity is critical, it is recommended to handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent contamination from atmospheric moisture.[6][7]

    • When transferring the liquid, use a calibrated pipette or syringe to ensure accuracy and minimize the risk of spills.

    • Always keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[2]

    • Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.

  • Post-Handling and Cleanup :

    • Wipe down the work area and any contaminated equipment with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated materials, including gloves, pipette tips, and wipes, in a clearly labeled hazardous waste container.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and appropriate response is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1][2]

  • Skin Contact : Remove all contaminated clothing and shoes.[5] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[5]

  • Inhalation : Move the individual to fresh air.[1][2][5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[1][2][5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-Phenylpropionic Acid Ethyl Ester-d3 and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]

  • Containerization : Collect all waste containing 2-Phenylpropionic Acid Ethyl Ester-d3, including contaminated solvents and disposable materials, in a designated, properly labeled, and sealed container.

  • Disposal Route : The waste must be disposed of through an approved hazardous waste disposal facility.[1][2] Do not allow the material to enter drains or water courses.[5]

Expert Insight: It is prudent to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. They can provide information on proper labeling, containerization, and pickup schedules.

By adhering to these guidelines, researchers can confidently and safely utilize 2-Phenylpropionic Acid Ethyl Ester-d3 in their work, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • ETHYL 2-PHENYLPROPIONATE | CAS#:2510-99-8. Chemsrc. Available at: [Link]

  • SAFETY DATA SHEET - (R)-(-)-2-Phenylpropionic acid. Thermo Fisher Scientific. Available at: [Link]

  • Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469. PubChem. Available at: [Link]

  • ethyl 2-methyl-2-phenylpropanoate - Hazard. US EPA. Available at: [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. Available at: [Link]

  • Material Safety Data Sheet - (r)-(-)-2-Phenylpropionic acid, 99%. Cole-Parmer. Available at: [Link]

  • 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516. PubChem. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • SAFETY DATA SHEET - (S)-(+)-2-Phenylpropionic acid. Thermo Fisher Scientific. Available at: [Link]

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